REACTION_CXSMILES
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[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].Cl>CO>[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)OC)C=C(C(=C1)Cl)S(=O)(=O)C
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Type
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CUSTOM
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Details
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the whole is then stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate is filtered off with suction
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Type
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CUSTOM
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Details
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recrystallized from methanol
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |